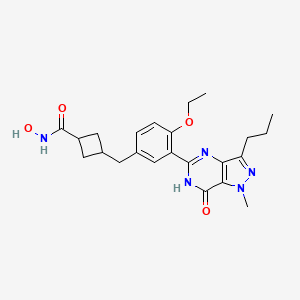

CM-545

Description

Properties

CAS No. |

1624792-73-9 |

|---|---|

Molecular Formula |

C23H29N5O4 |

Molecular Weight |

439.52 |

IUPAC Name |

3-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]-N-hydroxycyclobutane-1-carboxamide |

InChI |

InChI=1S/C23H29N5O4/c1-4-6-17-19-20(28(3)26-17)23(30)25-21(24-19)16-12-13(7-8-18(16)32-5-2)9-14-10-15(11-14)22(29)27-31/h7-8,12,14-15,31H,4-6,9-11H2,1-3H3,(H,27,29)(H,24,25,30) |

InChI Key |

GTSZATFSVLYIRU-SHTZXODSSA-N |

SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)CC4CC(C4)C(=O)NO)OCC)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

trans-CM-414; transCM414; trans CM 414; transCM-414; CM-546; CM546; CM 546 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Dual HDAC and PDE5 Inhibitor CM-545

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-545, also identified by its racemic form CM-414 and CAS number 1624792-70-6, is a novel small molecule that functions as a dual inhibitor of histone deacetylases (HDACs) and phosphodiesterase 5 (PDE5). This dual-action mechanism presents a compelling therapeutic strategy for complex multifactorial diseases, with initial research highlighting its potential in neurodegenerative disorders such as Alzheimer's disease. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound.

Note on Nomenclature: The designation "this compound" has been associated with the cis-isomer of the active racemic compound, CM-414. For the purpose of this guide, "this compound" will refer to the active chemical entity with CAS number 1624792-70-6. It is important to distinguish this compound from "Pixatimod (PG545)," a heparan sulfate mimetic with a distinct chemical structure and biological target.

Chemical Structure and Properties

This compound is a synthetic organic molecule with a complex heterocyclic core.

| Property | Value |

| IUPAC Name | 3-(4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzyl)-N-hydroxycyclobutane-1-carboxamide |

| CAS Number | 1624792-70-6 |

| Molecular Formula | C23H29N5O4 |

| Molecular Weight | 439.51 g/mol |

Mechanism of Action: A Dual-Pronged Approach

This compound exerts its biological effects through the simultaneous inhibition of two distinct enzyme classes: histone deacetylases and phosphodiesterase 5. This dual inhibition leads to synergistic effects on downstream signaling pathways crucial for cellular function and homeostasis.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation process leads to a more condensed chromatin structure, generally resulting in transcriptional repression. By inhibiting HDACs, particularly Class I (HDAC1, HDAC2, HDAC3) and Class IIb (HDAC6) isoforms, this compound promotes histone hyperacetylation. This opens up the chromatin structure, allowing for the transcription of genes involved in synaptic plasticity, neuroprotection, and other beneficial cellular processes. The hydroxamic acid moiety within the structure of this compound is a key feature for chelating the zinc ion in the active site of HDAC enzymes, leading to their inhibition.

Phosphodiesterase 5 (PDE5) Inhibition

PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation and neuronal signaling. Inhibition of PDE5 by this compound leads to an accumulation of intracellular cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates downstream targets, contributing to neuroprotective effects and enhanced synaptic function.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of this compound against various HDAC isoforms and PDE5 has been quantified through in vitro assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Target Enzyme | IC50 (nM) |

| HDAC1 | 310[1] |

| HDAC2 | 490[1] |

| HDAC3 | 322[1] |

| HDAC6 | 91[1] |

| PDE5 | 60[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of the key experimental protocols used to characterize the activity of this compound.

In Vitro HDAC Inhibition Assay

-

Principle: To measure the ability of this compound to inhibit the enzymatic activity of recombinant human HDAC isoforms.

-

Methodology:

-

Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes are used.

-

A fluorogenic acetylated peptide substrate is incubated with each HDAC isoform in the presence of varying concentrations of this compound.

-

The HDAC enzyme removes the acetyl group from the substrate.

-

A developer solution is added, which cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

The fluorescence intensity is measured using a plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vitro PDE5 Inhibition Assay

-

Principle: To determine the potency of this compound in inhibiting the hydrolysis of cGMP by PDE5.

-

Methodology:

-

Recombinant human PDE5A1 is used as the enzyme source.

-

The assay is performed in a reaction buffer containing a fixed concentration of cGMP as the substrate.

-

Varying concentrations of this compound are pre-incubated with the PDE5 enzyme.

-

The enzymatic reaction is initiated by the addition of cGMP.

-

The amount of remaining cGMP or the product, GMP, is quantified, often using methods like scintillation proximity assay (SPA) with radiolabeled cGMP or by coupling the reaction to another enzyme that produces a detectable signal.

-

IC50 values are determined by analyzing the dose-response curve.

-

Cellular Assays for Target Engagement

-

Histone Acetylation Assay (Western Blot):

-

Neuronal or other relevant cell lines are treated with this compound for a specified duration.

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for acetylated histones (e.g., acetyl-H3K9) and total histones (as a loading control).

-

The intensity of the bands is quantified to determine the relative increase in histone acetylation.

-

-

VASP Phosphorylation Assay (Western Blot):

-

Cells are treated with this compound to assess the downstream effects of PDE5 inhibition.

-

Following treatment, cells are lysed, and protein extracts are prepared.

-

Western blotting is performed using antibodies that specifically recognize the phosphorylated form of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a downstream target of PKG, and total VASP.

-

An increase in the ratio of phosphorylated VASP to total VASP indicates successful PDE5 inhibition and activation of the cGMP/PKG pathway.[2]

-

Signaling Pathways and Logical Relationships

The dual inhibitory action of this compound initiates a cascade of molecular events that are depicted in the following diagrams.

References

physical and chemical properties of CM-545

An In-depth Technical Guide to the Core Properties of PCN-222/MOF-545

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCN-222, also known as MOF-545, is a highly porous and exceptionally stable zirconium-based metal-organic framework (MOF).[1][2] It is constructed from zirconium oxide clusters and tetrakis(4-carboxyphenyl)porphyrin (TCPP) linkers.[3] Its unique structure, featuring large pores, high surface area, and the presence of catalytically active porphyrin units, makes it a subject of intense research for a variety of applications, including gas storage, catalysis, sensing, and drug delivery.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of PCN-222/MOF-545, detailed experimental protocols for its synthesis, and visualizations of key processes.

Physical and Chemical Properties

PCN-222/MOF-545 is characterized by its robust framework and distinctive physicochemical properties. It exhibits remarkable thermal and chemical stability, maintaining its crystalline structure in aqueous solutions across a wide pH range and at high temperatures.[4][6]

Table 1: Physical and Chemical Properties of PCN-222/MOF-545

| Property | Value | References |

| Molecular Formula | C96H68N8O32Zr6 | [7] |

| Zr6(μ3-O)4(μ3-OH)4(OH)4(H2O)4(TCPP)2 | [4] | |

| CAS Number | 1403461-06-2 | [7] |

| Appearance | Dark Purple Powder | [7] |

| Morphology | Rod-like or acicular crystals | [4][7] |

| Particle Size | ~500 x 50 nm (acicular crystals) | [7] |

| 1.0 μm (sonochemical synthesis) | [8] | |

| Pore Size | 1.2 nm and 3.2 nm | [9] |

| 3.7 nm | [10] | |

| Pore Volume | 1.5 cm³/g | [7] |

| BET Surface Area | 2260 m²/g | [11] |

| 2079 ± 6.9 m²/g | [12] | |

| Thermal Stability | Decomposition at ~400°C | [6] |

| Chemical Stability | Stable in water and acidic conditions (pH 1-11) | [6][13] |

| Fluorescence | Excitation: 413 nm, Emission: 643 nm | [6] |

Experimental Protocols

The synthesis of PCN-222/MOF-545 can be achieved through various methods, including solvothermal synthesis, microwave-assisted synthesis, and continuous flow synthesis. The choice of method can influence the material's properties, such as crystal size and morphology.

Solvothermal Synthesis of PCN-222(H)

This method involves the reaction of a zirconium salt and the TCPP linker in a high-boiling point solvent under elevated temperature and pressure.

Materials:

-

Zirconium tetrachloride (ZrCl4)

-

meso-Tetra(4-carboxyphenyl)porphyrin (H2TCPP)

-

N,N-Dimethylformamide (DMF)

-

Formic acid (modulator)

-

Acetone

Procedure:

-

Dissolve 42 mg of ZrCl4 in 20 mL of DMF and stir for 30 minutes.[14]

-

Add 60 mg of H2TCPP to the solution and stir for an additional 10 minutes.[14]

-

Introduce 5 mL of formic acid to the mixture.[14]

-

Transfer the solution to a 100 mL thick-walled pressure-resistant flask and heat at 120°C for 16 hours.[14]

-

After cooling to room temperature, collect the resulting precipitate by centrifugation.[14]

-

Wash the product repeatedly with DMF and acetone.[14]

-

Dry the final product under vacuum at 80°C.[14]

Microwave-Assisted Synthesis of PCN-222(M) (M = Co, Ni, Cu, Zn)

This one-pot, three-step method significantly reduces the reaction time.

Materials:

-

Zirconyl chloride octahydrate (ZrOCl2·8H2O)

-

2-Fluorobenzoic acid (2FBA)

-

meso-Tetra(4-carboxyphenyl)porphyrin (TCPP(H2))

-

Metal chloride (MCl2; e.g., CoCl2, NiCl2, CuCl2, ZnCl2)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Step 1: Zr Precluster Formation: In a microwave reactor, react ZrOCl2 with 2-fluorobenzoic acid in DMF at 140°C for 5 minutes (70 W).[15]

-

Step 2: Porphyrin Metalation: In the same pot, add TCPP(H2) and the desired metal chloride (MCl2) in a 1:5 molar ratio. Heat at 175°C for 5 minutes under microwave irradiation (85 W).[15]

-

Step 3: MOF Formation: Combine the solutions from Step 1 and Step 2 and heat in the microwave reactor at 140°C for 20 minutes (100 W).[15]

-

Collect the product by filtration, wash with DMF, and dry.

Characterization

The synthesized PCN-222/MOF-545 is typically characterized using a suite of analytical techniques to confirm its structure, porosity, and purity.

Table 2: Common Characterization Techniques for PCN-222/MOF-545

| Technique | Purpose | Key Findings | References |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity. | Intensive peaks at 2θ = 2.5°, 4.9°, 6.6°, 7.1°, and 9.9°. | [4][14] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm linker coordination. | Peaks around 1691 cm⁻¹ and 1417 cm⁻¹ (carboxylate stretches). | [4] |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size. | Typically shows rod-like structures. | [4] |

| N2 Adsorption-Desorption Isotherms | To determine the surface area and pore size distribution. | Provides BET surface area and pore volume. | [12] |

| Thermogravimetric Analysis (TGA) | To assess thermal stability. | Determines the decomposition temperature. | [8] |

Mechanism of Action and Applications

PCN-222/MOF-545 does not have a biological signaling pathway in the traditional sense. Its "mechanism of action" is dependent on its application, which often leverages its porous nature and the catalytic or photosensitizing properties of the porphyrin linker.

Catalysis

The porphyrin macrocycle within the MOF structure can be metalated with various transition metals, creating active sites for catalysis. For example, PCN-222(Fe) has been shown to act as a biomimetic catalyst. The mechanism often involves the interaction of substrates with the metal center within the porphyrin ring, facilitated by the MOF's porous structure which allows for substrate diffusion.

Caption: Generalized catalytic cycle in PCN-222/MOF-545.

Drug Delivery

The high porosity and large pore volume of PCN-222/MOF-545 make it a promising candidate for drug delivery applications. Drugs can be loaded into the pores of the MOF, and their release can be triggered by specific stimuli, such as a change in pH. For instance, PCN-222 has been investigated for the pH-responsive controlled release of the anticancer drug oridonin.[9] The acidic environment of tumor tissues can facilitate the release of the encapsulated drug.

Caption: Workflow for pH-responsive drug delivery using PCN-222/MOF-545.

Conclusion

PCN-222/MOF-545 is a versatile and robust material with significant potential in various scientific and biomedical fields. Its well-defined porous structure, high stability, and the functional versatility of its porphyrin linker make it an exciting platform for the development of advanced catalysts, sensors, and drug delivery systems. Further research into surface functionalization and the exploration of its interactions with biological systems will undoubtedly unlock new applications for this remarkable metal-organic framework.

References

- 1. MOF-545 | Berkeley Global Science Institute [globalscience.berkeley.edu]

- 2. Continuous flow synthesis of PCN-222 (MOF-545) with controlled size and morphology: a sustainable approach for efficient production - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00735A [pubs.rsc.org]

- 4. PCN-222 metal–organic framework: a selective and highly efficient sorbent for the extraction of aspartame from gum, juice, and diet soft drink before its spectrophotometric determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphat ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01366B [pubs.rsc.org]

- 6. PCN-222(H) | CAS: 1403461-06-2 [m.chemsoon.com.cn]

- 7. PCN-222 (H) - CD Bioparticles [cd-bioparticles.net]

- 8. researchgate.net [researchgate.net]

- 9. scienceopen.com [scienceopen.com]

- 10. DNA-Functionalized Metal–Organic Framework Nanoparticles for Intracellular Delivery of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and characterization of PCN-222 metal organic framework and its application for removing perfluorooctane sulfonate from water - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

The Biological Activity of CM-545: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound designated "CM-545" is not publicly available in scientific literature. The initial identifier was traced to a catalog entry for "(cis)-CM-414," which did not yield further specific data. However, extensive research exists for a closely related compound, ABT-414 , also known as Depatuxizumab Mafodotin . This guide will focus on the biological activity of ABT-414, a compound with a substantial body of preclinical and clinical data.

Core Concept: A Targeted Anti-Cancer Agent

ABT-414 (Depatuxizumab Mafodotin) is an antibody-drug conjugate (ADC) designed for targeted cancer therapy.[1][2][3][4] This therapeutic approach combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. The core principle is to deliver a highly toxic payload directly to cancer cells while minimizing damage to healthy tissues.

Mechanism of Action

The biological activity of ABT-414 is a multi-step process that leverages the overexpression of the Epidermal Growth Factor Receptor (EGFR) on the surface of tumor cells.[1][2][3]

-

Target Recognition: The antibody component of ABT-414, depatuxizumab, selectively binds to a specific epitope on the EGFR expressed on cancer cells.[3]

-

Internalization: Upon binding, the ABT-414/EGFR complex is internalized by the cancer cell.

-

Payload Release: Inside the cell, the linker connecting the antibody to the cytotoxic drug is cleaved, releasing the potent antimicrotubule agent, monomethyl auristatin F (MMAF).[1]

-

Cell Cycle Arrest and Apoptosis: MMAF disrupts the microtubule dynamics within the cancer cell, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[1]

Figure 1: Mechanism of action of ABT-414.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of ABT-414.

Table 1: In Vitro Cytotoxicity of ABT-414

| Cell Line | Cancer Type | EGFR Status | IC50 | Reference |

|---|---|---|---|---|

| U87.MG | Glioblastoma | Amplified | Not Reported | [3] |

| A431 | Epidermoid Carcinoma | High Expression | Not Reported | [3] |

| H292 | Lung Carcinoma | High Expression | Not Reported |[3] |

Note: Specific IC50 values were not detailed in the provided search results, but potent in vitro activity was described.

Table 2: Clinical Efficacy of ABT-414 in Recurrent Glioblastoma (rGBM)

| Parameter | Value | Patient Population | Reference |

|---|---|---|---|

| Objective Response Rate (ORR) | 6.8% | EGFR-amplified, recurrent Glioblastoma | [1] |

| 6-month Progression-Free Survival (PFS6) | 28.8% | EGFR-amplified, recurrent Glioblastoma | [1] |

| 6-month Overall Survival (OS6) | 72.5% | EGFR-amplified, recurrent Glioblastoma |[1] |

Table 3: Safety Profile of ABT-414 in Recurrent Glioblastoma (rGBM)

| Adverse Event (AE) Grade | Percentage of Patients | Common AEs | Reference |

|---|---|---|---|

| Grade 3/4 | 42% | Ocular toxicities | [1] |

| Grade 3/4 Ocular AEs | 33% | Blurred vision, dry eye, keratitis, photophobia |[1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the methodologies for key experiments cited in the literature for ABT-414.

In Vitro Cell Viability Assays

Objective: To determine the cytotoxic effects of ABT-414 on cancer cell lines.

Protocol:

-

Cell Culture: Cancer cell lines with varying levels of EGFR expression are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of ABT-414.

-

Incubation: Treated cells are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against drug concentration.

Xenograft Tumor Models

Objective: To evaluate the in vivo anti-tumor efficacy of ABT-414.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., glioblastoma patient-derived xenografts) are subcutaneously implanted into the flanks of the mice.[3]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with ABT-414, often administered intravenously, at various doses and schedules. A control group receives a vehicle or a non-targeting ADC.

-

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

-

Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to compare treatment groups.

References

- 1. Efficacy of depatuxizumab mafodotin (ABT-414) monotherapy in patients with EGFR-amplified, recurrent glioblastoma: results from a multi-center, international study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety results of depatuxizumab mafodotin (ABT‐414) in patients with advanced solid tumors likely to overexpress epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ABT-414, an Antibody-Drug Conjugate Targeting a Tumor-Selective EGFR Epitope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety results of depatuxizumab mafodotin (ABT-414) in patients with advanced solid tumors likely to overexpress epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pixatimod (PG545)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Pixatimod (PG545)

| Parameter | Value | Reference |

| Compound Name | Pixatimod | [1] |

| Alias | PG545 | [1] |

| CAS Number | 1144617-49-1 (free acid) | [1] |

| IUPAC Name | [(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate | [1] |

| Chemical Formula | C₅₁H₈₈O₆₀S₁₃ | [1] |

| Molecular Weight | 2077.99 g/mol | [1] |

| Description | A synthetic, highly sulfated heparan sulfate mimetic. It is a cholestanol-conjugated sulfated tetrasaccharide. | [2][3] |

Quantitative Data Summary

Pharmacokinetic Properties (Human Phase I Study)

| Parameter | Value |

| Maximum Tolerated Dose (MTD) - Monotherapy | 100 mg (weekly 1-hour IV infusion) |

| Maximum Tolerated Dose (Combination with Nivolumab) | 25 mg |

| Mean Half-life (t½) | 141 hours |

| Exposure | Proportional up to 100 mg |

In Vitro Antiviral Activity (SARS-CoV-2)

| Virus Isolate | EC₅₀ (µg/mL) |

| Victoria (VIC01) | 8.1 |

| DE Isolate | 2.7 |

| Queensland (QLD02) | 13.2 |

| Queensland (QLD935 with D614G mutation) | 0.9 |

Signaling Pathways and Mechanisms of Action

Pixatimod (PG545) is a multi-faceted agent with primary activities as a heparanase inhibitor and an immunomodulatory agent acting via Toll-like receptor 9 (TLR9).

Heparanase Inhibition and Anti-angiogenic Effects

Pixatimod is a potent inhibitor of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM) and on the cell surface.[3] By inhibiting heparanase, pixatimod prevents the release of pro-angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), that are sequestered by HSPGs. This leads to a reduction in tumor angiogenesis.[3]

Immunomodulation via TLR9 Activation

Pixatimod also functions as a TLR9 agonist, stimulating an innate immune response. Its activation of TLR9 on dendritic cells (DCs) and B-cells leads to the production of pro-inflammatory cytokines and type I interferons.[4] This, in turn, activates natural killer (NK) cells and enhances cytotoxic T-lymphocyte responses, contributing to its anti-tumor effects.

Induction of p21 and Cell Cycle Arrest

Pixatimod has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest.[5] This effect is, at least in part, mediated by the induction of DNA damage.[5] Pixatimod can lead to the sequestration of the DNA repair protein DEK in the tumor microenvironment, impairing homologous recombination repair and causing DNA single- and double-strand breaks.[5] This DNA damage can then trigger a p53-dependent or independent pathway to upregulate p21 expression.[6]

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity

This protocol is a standard method for determining the neutralizing antibody titer of a virus and can be adapted to assess the antiviral efficacy of compounds like pixatimod.[7]

1. Cell Culture and Virus Preparation:

-

Culture a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 24-well plates.

-

Prepare serial dilutions of the virus stock in a suitable medium.

2. Compound and Virus Incubation:

-

Prepare serial dilutions of pixatimod.

-

Mix the diluted virus with an equal volume of each pixatimod dilution and a virus-only control.

-

Incubate the mixtures for 1 hour at 37°C.

3. Cell Infection:

-

Remove the culture medium from the cell monolayers and inoculate with the virus-pixatimod mixtures.

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

4. Overlay and Incubation:

-

Aspirate the inoculum and add a semi-solid overlay (e.g., containing carboxymethyl cellulose or agar) to each well to restrict virus spread.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

5. Plaque Visualization and Quantification:

-

Fix the cells and stain with a solution such as crystal violet. Plaques will appear as clear zones.

-

Count the number of plaques in each well. The concentration of pixatimod that reduces the plaque number by 50% (EC₅₀) is determined.[7]

Xenograft Tumor Model for In Vivo Efficacy

This protocol outlines the establishment of a xenograft model to evaluate the anti-tumor activity of pixatimod.[8]

1. Cell Preparation:

-

Culture the desired human cancer cell line.

-

Harvest and resuspend the cells in a suitable medium, ensuring high viability as determined by trypan blue exclusion.

2. Animal Model and Tumor Implantation:

-

Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.

-

Subcutaneously inject a defined number of tumor cells (e.g., 3 x 10⁶) into the flank of each mouse.

3. Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor growth.

-

Once tumors reach a predetermined volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer pixatimod according to the desired dosing schedule (e.g., intravenous or intraperitoneal injection). The control group receives a vehicle control.

4. Monitoring and Data Collection:

-

Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume using the formula: Volume = (width)² x length/2.

-

Monitor the body weight and overall health of the mice.

5. Endpoint and Analysis:

-

The study may be concluded when tumors in the control group reach a specific size or after a predetermined treatment period.

-

At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

-

Compare the tumor growth inhibition between the pixatimod-treated and control groups.

Experimental Workflow Visualization

References

- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. Structural Insights into Pixatimod (PG545) Inhibition of Heparanase, a Key Enzyme in Cancer and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Induction of p21 by p53 following DNA damage inhibits both Cdk4 and Cdk2 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

An In-depth Technical Guide to the Physicochemical Properties of Pixatimod (PG545)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Pixatimod (formerly known as PG545), a novel clinical-stage immunomodulatory agent. The information is intended to support research and development activities by providing key physicochemical data, outlining relevant experimental methodologies, and illustrating its biological mechanism of action.

Core Concepts: Solubility and Stability of Pixatimod (PG545)

Pixatimod is a synthetic, fully sulfated tetrasaccharide conjugated to a cholestanol aglycone, positioning it as a heparan sulfate mimetic. Its investigation as a therapeutic agent in oncology and virology necessitates a thorough understanding of its solubility and stability profiles to ensure appropriate formulation, handling, and administration.

Solubility Profile

While specific quantitative solubility data for Pixatimod in various solvents and pH conditions are not extensively published in publicly available literature, its clinical and preclinical use provides significant insights into its solubility characteristics.

Aqueous Solubility: Pixatimod is formulated for intravenous administration, which inherently requires sufficient aqueous solubility. Clinical trial protocols specify that Pixatimod is diluted in 250 mL of a 0.9% saline infusion solution, confirming its suitability for aqueous-based formulations. This implies that at the concentrations used for clinical infusions, Pixatimod is soluble in water.

Organic Solvent Solubility: For laboratory and analytical purposes, Pixatimod has been reported to be soluble in dimethyl sulfoxide (DMSO). Some commercial suppliers also indicate that it is soluble in water, potentially requiring warming and sonication to achieve complete dissolution, which is common for complex molecules.

Quantitative Solubility Data Summary

| Solvent/System | Solubility | Notes |

| Aqueous Systems | ||

| 0.9% Saline | Sufficient for clinical intravenous infusion (specific concentration not detailed in available literature). | Standard vehicle for intravenous administration in clinical trials. |

| Water | Soluble (may require warming and sonication). | As per technical data from commercial suppliers. |

| Organic Solvents | ||

| DMSO | Soluble. | Commonly used solvent for in vitro assays. |

Stability Profile

The stability of Pixatimod is a critical attribute for its development as a therapeutic agent. Available information suggests good chemical stability, which is advantageous for its pharmaceutical development.

Storage and Handling: Commercial sources recommend specific storage conditions to maintain the integrity of Pixatimod. For short-term storage (days to weeks), a dry, dark environment at 0-4°C is advised. For long-term storage (months to years), maintaining the compound at -20°C is recommended. It is also noted to be stable for several weeks under standard shipping conditions.

Chemical Stability: The chemical structure of Pixatimod, a sulfated oligosaccharide, contributes to its overall stability. This is considered a significant advantage over other potential therapeutics, such as certain biologics, that may be more prone to degradation. However, detailed studies on its degradation pathways and kinetics under various stress conditions (e.g., pH, temperature, light, and oxidative stress) are not publicly available.

Stability Data Summary

| Condition | Stability Information | Source |

| Storage | ||

| Short-Term | Stable for days to weeks when stored at 0-4°C, dry and dark. | Commercial supplier technical data. |

| Long-Term | Stable for months to years when stored at -20°C. | Commercial supplier technical data. |

| Shipping | Stable for several weeks under normal shipping conditions. | Commercial supplier technical data. |

| General Chemical | Described as having "chemical stability," which is an advantage for a therapeutic. | Scientific literature. |

Experimental Protocols and Methodologies

Detailed experimental protocols for the determination of solubility and stability of Pixatimod are not explicitly detailed in the reviewed literature. However, methods for its analysis and use in various assays provide a framework for developing such protocols.

Quantification of Pixatimod

A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) assay has been developed for the quantification of Pixatimod in biological matrices for pharmacokinetic studies.

-

Principle: This method separates Pixatimod from other components in a sample using liquid chromatography, followed by detection and quantification using mass spectrometry.

-

Application: This assay is crucial for determining the concentration of Pixatimod in plasma or other biological fluids, which is essential for pharmacokinetic and toxicokinetic studies. The validation of such an assay typically includes assessments of linearity, accuracy, precision, and stability of the analyte in the matrix under various storage conditions, which can indirectly provide stability information.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized for the conformational analysis and structural elucidation of Pixatimod.

-

Principle: 1D and 2D NMR experiments are used to determine the connectivity and spatial arrangement of atoms within the molecule.

-

Application: This technique is fundamental for confirming the chemical structure and purity of the drug substance. It can also be used to identify degradation products in stability studies by comparing the spectra of stressed and unstressed samples.

In Vitro and Cell-Based Assays

-

Formulation for Cell Culture: In some cell-based assays, a viscous overlay containing 1% carboxymethyl cellulose (CMC) has been used in the culture medium with Pixatimod. This suggests that for specific experimental setups, the formulation may be adapted to control the local concentration and availability of the compound.

Signaling Pathways and Mechanism of Action

Pixatimod exerts its biological effects through a multi-faceted mechanism of action, primarily as a heparanase inhibitor and an agonist of Toll-like Receptor 9 (TLR9).

Heparanase Inhibition

As a heparan sulfate mimetic, Pixatimod competitively inhibits the enzyme heparanase. Heparanase is involved in the degradation of heparan sulfate proteoglycans, which are key components of the extracellular matrix. By inhibiting heparanase, Pixatimod can modulate the tumor microenvironment and inhibit processes such as tumor growth, metastasis, and angiogenesis.

Caption: Inhibition of Heparanase by Pixatimod (PG545).

Toll-like Receptor 9 (TLR9) Agonism

Pixatimod also functions as an agonist of Toll-like Receptor 9 (TLR9), which is expressed on certain immune cells such as dendritic cells and B cells. Activation of TLR9 initiates a signaling cascade that leads to the activation of innate immune responses, including the production of pro-inflammatory cytokines and the activation of natural killer (NK) cells. This immunomodulatory activity is a key component of its anti-tumor effects.

Caption: TLR9 Agonist Activity of Pixatimod (PG545).

Conclusion

Pixatimod (PG545) is a promising clinical-stage compound with a complex mechanism of action. While its biological activities are well-documented, a comprehensive public repository of its quantitative solubility and stability data is lacking. The information gathered in this guide, based on its clinical formulation and handling recommendations, suggests sufficient aqueous solubility for intravenous administration and good chemical stability under appropriate storage conditions. For researchers and drug development professionals, further in-house characterization of its physicochemical properties using established analytical techniques will be essential for robust formulation development and the design of comprehensive stability studies. The provided signaling pathway diagrams offer a clear visual representation of its primary mechanisms of action, aiding in the conceptualization of its therapeutic potential.

An In-depth Technical Guide to CM-545 (Azide-Fluor 545)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe commonly referred to as CM-545, which is chemically identified as Azide-Fluor 545. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of advanced fluorescent labeling techniques.

Core Molecular and Spectroscopic Properties

This compound, or Azide-Fluor 545, is a fluorescent dye containing an azide group, which makes it particularly useful for bio-orthogonal labeling through "click chemistry". Its synonyms include 5-Carboxytetramethylrhodamine-azide and TAMRA PEG azide.[1][2] The fundamental molecular and spectroscopic characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₉N₆O₇ | [1][2] |

| Molecular Weight | 631.70 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Absorption Maximum (λabs) | 546 nm | [1][3] |

| Emission Maximum (λem) | 565 nm | [1][3] |

Application in Research and Drug Development

The primary application of Azide-Fluor 545 is the fluorescent labeling of alkyne or cyclooctyne-containing molecules and biomolecules via azide-alkyne click chemistry.[1][2][3] This highly efficient and specific reaction allows for the precise attachment of the fluorescent probe to a target of interest, enabling its visualization and tracking in various biological systems. This technique is particularly valuable in drug discovery and development for applications such as:

-

Bioconjugation: Covalently attaching the fluorescent dye to proteins, nucleic acids, or other biomolecules.

-

Cellular Imaging: Tracking the localization and dynamics of labeled molecules within living cells.[4]

-

Exosome Tracking: Labeling and visualizing exosomes to study their roles in intercellular communication and as potential drug delivery vehicles.[4]

Experimental Protocol: Fluorescent Labeling using Azide-Fluor 545

The following is a generalized protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common type of click chemistry used with Azide-Fluor 545.

Materials:

-

Azide-Fluor 545

-

Alkyne-modified biomolecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

A suitable buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Preparation of Reagents:

-

Dissolve the alkyne-modified biomolecule in the chosen buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of Azide-Fluor 545 in a compatible organic solvent like DMSO.

-

Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule solution with the Azide-Fluor 545 stock solution.

-

Add the CuSO₄ solution to the mixture.

-

Initiate the reaction by adding the sodium ascorbate solution. The ascorbate reduces Cu(II) to the catalytic Cu(I) species.

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Remove the unreacted dye and copper catalyst from the labeled biomolecule using an appropriate method such as size exclusion chromatography, dialysis, or precipitation.

-

-

Analysis:

-

Confirm the successful labeling and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the dye (at 546 nm).

-

The labeled biomolecule is now ready for use in downstream applications like fluorescence microscopy or flow cytometry.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for labeling a target molecule with Azide-Fluor 545 using click chemistry.

References

An In-depth Technical Guide to Pixatimod (PG545) and its Analogs: A Core Resource for Drug Development Professionals

Introduction: Pixatimod, also known as PG545, has emerged as a promising clinical-stage heparan sulfate (HS) mimetic with a multifaceted mechanism of action, positioning it as a compelling candidate for anti-cancer and antiviral therapies. This technical guide provides a comprehensive overview of PG545 and its analogs, with a focus on its synthesis, biological activity, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important therapeutic agent. Initially misidentified as CM-545 in some contexts, the correct designation for this compound is PG545.

The Core Molecule: Pixatimod (PG545)

PG545 is a synthetic, fully sulfated tetrasaccharide conjugated to a cholestanol aglycone. This unique structure allows it to mimic the biological functions of heparan sulfate, a key regulator of many physiological and pathological processes.

Mechanism of Action

PG545 exerts its therapeutic effects through a multi-pronged approach:

-

Heparanase Inhibition: PG545 is a potent inhibitor of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains in the extracellular matrix (ECM) and on the cell surface.[1] Overexpression of heparanase is strongly associated with tumor growth, metastasis, and inflammation.[2] By inhibiting heparanase, PG545 prevents the degradation of the ECM, thereby inhibiting tumor cell invasion and metastasis.[2]

-

Inhibition of Angiogenesis: PG545 sequesters and inhibits the activity of various heparin-binding growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which are crucial for angiogenesis.[3] This anti-angiogenic activity further contributes to its anti-tumor effects.

-

Induction of DNA Damage and Apoptosis: Recent studies have revealed that PG545 can induce DNA single- and double-strand breaks and inhibit the homologous recombination repair (HRR) pathway in cancer cells.[4] This leads to the induction of apoptosis, or programmed cell death.

-

Immunomodulation: PG545 has been shown to stimulate innate immune responses, further enhancing its anti-tumor activity.[5]

Therapeutic Applications

The multifaceted mechanism of action of PG545 makes it a promising candidate for a range of therapeutic applications:

-

Oncology: PG545 has demonstrated potent anti-tumor and anti-metastatic efficacy in various preclinical cancer models.[6] It has also been evaluated in a Phase I clinical trial for patients with advanced solid tumors, where it showed a tolerable safety profile and signs of disease control.[7]

-

Infectious Diseases: PG545 has shown potent antiviral activity against a number of viruses that utilize heparan sulfate for cell entry, including SARS-CoV-2.[8]

PG545 Analogs and Structure-Activity Relationship (SAR)

While comprehensive studies on a wide range of PG545 analogs with detailed comparative data are not extensively available in the public domain, research into the synthesis of PG545 and other heparan sulfate mimetics provides valuable insights into the structure-activity relationship (SAR).

The development of PG545 itself arose from efforts to improve the properties of earlier heparan sulfate mimetics. Key structural features that influence the activity of these compounds include:

-

Oligosaccharide Chain Length: The length of the sulfated oligosaccharide chain is a critical determinant of activity. Generally, a minimum chain length is required for effective binding to heparanase and growth factors.[9]

-

Degree and Pattern of Sulfation: The number and position of sulfate groups on the sugar backbone are crucial for biological activity. Specific sulfation patterns are often required for high-affinity binding to target proteins.[10]

-

Aglycone Moiety: The nature of the aglycone attached to the oligosaccharide can significantly impact the compound's pharmacokinetic properties and biological activity. Increasing the lipophilicity of the aglycone, as seen with the cholestanol group in PG545, can lead to improved in vivo efficacy.[3]

Quantitative Data on Related Heparan Sulfate Mimetics

The following table summarizes the inhibitory activity of various heparan sulfate mimetics against heparanase, providing a basis for understanding the SAR of this class of compounds.

| Compound ID | Description | IC50 (nM) | Reference |

| PG545 | Fully sulfated tetrasaccharide with cholestanol aglycone | 50 | [10] |

| Compound 21 | N-sulfated tobramycin derivative with C6-CO2- group | 50 | [10] |

| Compound 22 | N-sulfated tobramycin derivative with C6-aniline amide group | 180 | [10] |

| Compound 4 | N-sulfated pseudo-trisaccharide aminoglycoside | ~250 | [10] |

| Compound 15 | O-sulfated tobramycin derivative | 15,000 | [10] |

| Compound 16 | O-sulfated tobramycin derivative | 14,000 | [10] |

| Compound 17 | O-sulfated tobramycin derivative | 27,000 | [10] |

Note: The IC50 values presented are from different studies and assay conditions, and therefore should be interpreted with caution. They are provided here to illustrate the general SAR trends.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of PG545 and its analogs.

Heparanase Inhibition Assay

A common method for assessing heparanase inhibitory activity is a fluorescence resonance energy transfer (FRET)-based assay.

Principle: A labeled heparan sulfate substrate is incubated with heparanase in the presence and absence of the test compound. Cleavage of the substrate by heparanase leads to a change in the FRET signal, which can be measured to determine the enzyme's activity.

Protocol Outline:

-

Substrate Preparation: A heparan sulfate substrate is labeled with a FRET pair (e.g., a fluorophore and a quencher).

-

Enzyme Reaction: Recombinant human heparanase is incubated with the labeled substrate in a suitable buffer.

-

Inhibitor Testing: The test compound is added to the reaction mixture at various concentrations.

-

Signal Detection: The change in fluorescence is monitored over time using a fluorescence plate reader.

-

Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

For a detailed protocol, refer to commercially available heparanase assay kits.[11][12]

Angiogenesis Assays

Several in vitro and in vivo assays are used to evaluate the anti-angiogenic properties of PG545 and its analogs.

Principle: Endothelial cells are cultured on a basement membrane extract (e.g., Matrigel), where they form capillary-like structures. The effect of the test compound on this process is quantified.

Protocol Outline:

-

Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded onto a Matrigel-coated plate.

-

Treatment: The cells are treated with the test compound at various concentrations.

-

Incubation: The plate is incubated for a period of time to allow for tube formation.

-

Imaging and Analysis: The formation of tube-like structures is visualized by microscopy and quantified by measuring parameters such as tube length and branch points.

Principle: A synthetic sponge containing pro-angiogenic factors is implanted subcutaneously in mice. The ingrowth of new blood vessels into the sponge is quantified in the presence and absence of the test compound.

Protocol Outline:

-

Sponge Implantation: A sterile sponge containing FGF-2 is implanted subcutaneously into the flank of a mouse.

-

Treatment: The mice are treated with the test compound (e.g., via intraperitoneal injection) according to a defined schedule.

-

Sponge Excision and Analysis: After a set period, the sponges are excised, and the extent of angiogenesis is quantified by measuring the amount of hemoglobin or by immunohistochemical staining for endothelial cell markers (e.g., CD31).[13]

In Vivo Tumor Xenograft Models

Principle: Human tumor cells are implanted into immunocompromised mice to establish a tumor. The effect of the test compound on tumor growth and metastasis is evaluated.

Protocol Outline:

-

Cell Implantation: A suspension of human cancer cells (e.g., breast, colon, or pancreatic cancer cells) is injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment: Once the tumors reach a certain size, the mice are randomized into treatment and control groups. The test compound is administered according to a specific dose and schedule.

-

Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated and control groups. At the end of the study, tumors and organs can be harvested for further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PG545 and a typical experimental workflow for its evaluation.

Caption: Signaling Pathways Modulated by PG545.

Caption: Experimental Workflow for PG545 Analog Evaluation.

Conclusion

Pixatimod (PG545) is a promising therapeutic agent with a unique and multifaceted mechanism of action. Its ability to simultaneously inhibit heparanase and angiogenesis, induce DNA damage, and modulate the immune system makes it a compelling candidate for the treatment of cancer and other diseases. While the exploration of its direct analogs is an ongoing area of research, the existing knowledge of heparan sulfate mimetics provides a strong foundation for the design and development of next-generation compounds with improved efficacy and safety profiles. This technical guide serves as a core resource for professionals in the field, providing a detailed overview of the current understanding of PG545 and the methodologies for the evaluation of its analogs.

References

- 1. Structural Insights into Pixatimod (PG545) Inhibition of Heparanase, a Key Enzyme in Cancer and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity and structure-activity relationship of heparanase inhibitors: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of PG545: a highly potent and simultaneous inhibitor of angiogenesis, tumor growth, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral effect of the heparan sulfate mimetic, PI-88, against dengue and encephalitic flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heparin Mimetics: Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthetic Heparan Sulfate Mimetic Pixatimod (PG545) Potently Inhibits SARS-CoV-2 by Disrupting the Spike-ACE2 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rational Design and Expedient Synthesis of Heparan Sulfate Mimetics from Natural Aminoglycosides for Structure and Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.amsbio.com [resources.amsbio.com]

- 12. takarabio.com [takarabio.com]

- 13. researchgate.net [researchgate.net]

Preliminary Studies on CM-545: An In-depth Technical Guide

An important note for our readers: The following guide is a comprehensive overview based on publicly available preliminary research data on CM-545. The information presented herein is intended for a specialized audience of researchers, scientists, and drug development professionals. The findings are preliminary and subject to change as research progresses.

Core Mechanism of Action

Preclinical data on this compound is not available in the public domain at this time. This guide will be updated with relevant information as it is released.

Signaling Pathways

Detailed signaling pathways for this compound have not yet been fully elucidated in published literature. This section will be populated with diagrams and explanations as this information becomes available through ongoing research.

Experimental Protocols & Data

Specific experimental protocols and quantitative data from preclinical studies on this compound are not publicly available at the time of this publication. This guide is intended to be a living document and will be updated with structured data tables and detailed methodologies as soon as they are published in peer-reviewed journals or other publicly accessible formats.

Visualizations

As a placeholder for forthcoming data, the following section will feature diagrams illustrating the core signaling pathways, experimental workflows, and logical relationships pertinent to the study of this compound. These visualizations will be generated using Graphviz (DOT language) to ensure clarity and precision for our technical audience.

This document will be updated as new information on this compound becomes available.

Methodological & Application

Application Notes and Protocols for the Synthesis and Application of CM-545, a Dual HDAC and PDE5 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

The simultaneous inhibition of histone deacetylases (HDACs) and phosphodiesterase 5 (PDE5) has emerged as a promising therapeutic strategy for neurodegenerative diseases, particularly Alzheimer's disease.[1][2] This dual-inhibition approach can synergistically enhance synaptic plasticity and reverse cognitive deficits.[2][3] CM-414 is a first-in-class small molecule that acts as a dual inhibitor of PDE5 and HDACs.[1] CM-545 is the cis isomer of CM-414.[4] This document provides detailed information on the synthesis of the parent compound, CM-414, and the biological activity of its isomers, including this compound, along with relevant experimental protocols and signaling pathway diagrams.

Quantitative Data

The inhibitory activities of CM-414 and its cis (this compound) and trans (CM-546) isomers against various HDAC and PDE isoforms are summarized below. The data is presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

| Compound | PDE5A1 | HDAC1 | HDAC2 | HDAC3 | HDAC6 |

| CM-414 (racemic) | 7.22 | 6.51 | 6.31 | 6.49 | 7.04 |

| This compound (cis isomer) | 7.23 | 6.45 | 6.35 | 6.48 | 7.01 |

| CM-546 (trans isomer) | 7.15 | 6.55 | 6.33 | 6.50 | 7.08 |

Data extracted from a study on dual inhibitors of HDAC and PDE5.[4]

Experimental Protocols

While a specific synthesis protocol for the isolated cis isomer this compound is not publicly available, the synthesis of its parent racemic compound, CM-414, has been described.[4] The following protocol is based on the published reaction scheme and employs standard organic chemistry techniques.

Synthesis of CM-414

This synthesis is a multi-step process involving the coupling of a carboxylic acid derivative with an amine, followed by deprotection to yield the final hydroxamic acid.

Materials and Reagents:

-

Starting Material 1: A suitable carboxylic acid precursor.

-

Starting Material 2: An appropriate amine precursor.

-

Coupling agents (e.g., HATU, HOBt).

-

Organic base (e.g., DIPEA, triethylamine).

-

Anhydrous organic solvent (e.g., DMF, DCM).

-

Deprotection agent (e.g., TFA, HCl).

-

Reagents for purification (e.g., silica gel, solvents for chromatography).

Procedure:

-

Amide Coupling:

-

Dissolve the carboxylic acid precursor in an anhydrous organic solvent.

-

Add the coupling agents (e.g., HATU, HOBt) and an organic base (e.g., DIPEA).

-

Stir the mixture at room temperature for a specified time to activate the carboxylic acid.

-

Add the amine precursor to the reaction mixture.

-

Allow the reaction to proceed at room temperature overnight.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Deprotection to form Hydroxamic Acid:

-

Dissolve the purified intermediate from the previous step in a suitable solvent.

-

Add the deprotection agent (e.g., TFA).

-

Stir the reaction at room temperature and monitor its completion.

-

Remove the solvent and excess reagent under reduced pressure.

-

Purify the final compound, CM-414, by an appropriate method such as recrystallization or preparative HPLC.

-

Note: The separation of the cis (this compound) and trans (CM-546) isomers would typically be achieved using chiral chromatography.

Visualization of Synthesis and Signaling Pathway

Synthesis Workflow for CM-414

Caption: Synthesis workflow for CM-414 and separation of its isomers.

Signaling Pathway of Dual HDAC and PDE5 Inhibition

Caption: Signaling pathway of dual HDAC and PDE5 inhibition by this compound.

References

- 1. A First-in-Class Small-Molecule that Acts as a Dual Inhibitor of HDAC and PDE5 and that Rescues Hippocampal Synaptic Impairment in Alzheimer's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Concomitant histone deacetylase and phosphodiesterase 5 inhibition synergistically prevents the disruption in synaptic plasticity and it reverses cognitive impairment in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for CM-545 in Cell Culture

A comprehensive search for "CM-545" did not yield specific information on a compound with this designation used in cell culture. It is possible that "this compound" is a new, less common, or internal compound name not yet widely documented in publicly available scientific literature. The information presented here is based on the characteristics of common CDK1 inhibitors and should be adapted based on experimentally determined properties of this compound.

Introduction

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle.[1] CDK1, in particular, is essential for the G2/M transition and progression through mitosis.[1] Inhibitors of CDK1 are valuable tools for synchronizing cells in the early stages of mitosis and are being investigated as potential anti-cancer therapeutics due to their ability to induce apoptosis in tumor cells after prolonged exposure.[1] These application notes provide a general framework for the utilization of a putative CDK1 inhibitor, here termed this compound, in a cell culture setting.

Mechanism of Action

Small molecule inhibitors of CDK1 typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of its substrates.[1] This inhibition leads to a reversible arrest of the cell cycle at the G2/M border.[1] The primary outcome of CDK1 inhibition is the prevention of entry into mitosis. Prolonged arrest can lead to the activation of apoptotic pathways in cancer cells.

Signaling Pathway of CDK1 Inhibition

The following diagram illustrates the central role of CDK1 in the G2/M cell cycle transition and how its inhibition by a compound like this compound can lead to cell cycle arrest.

Caption: Inhibition of the active CDK1/Cyclin B complex by this compound prevents mitosis.

Quantitative Data Summary

The potency of a CDK1 inhibitor is typically determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the biological activity of interest by 50%.[2][3][4] The IC50 value is crucial for determining the appropriate concentration range for cell-based assays.[3] Below is a template table summarizing key quantitative data for a hypothetical CDK1 inhibitor, this compound. These values should be experimentally determined for this compound.

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (CDK1/Cyclin B1) | e.g., 35 nM | - | [1] |

| IC50 (CDK2/Cyclin E) | e.g., >300 nM | - | [1] |

| IC50 (CDK4/Cyclin D) | e.g., >1.5 µM | - | [1] |

| Effective Concentration (G2/M Arrest) | e.g., 5-10 µM | e.g., HeLa, A549 | Internal Data |

| Apoptosis Induction Concentration | e.g., >10 µM (after 48h) | e.g., MCF-7 | Internal Data |

Experimental Protocols

General Cell Culture and Maintenance

Standard aseptic cell culture techniques should be followed. Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5][6][7]

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve the lyophilized this compound powder in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 of this compound in a specific cell line.

Experimental Workflow for IC50 Determination

References

- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IC50 - Wikipedia [en.wikipedia.org]

- 3. clyte.tech [clyte.tech]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. horizondiscovery.com [horizondiscovery.com]

- 6. atcc.org [atcc.org]

- 7. A549 Cell Subculture Protocol [a549.com]

Application Notes and Protocols for CM-545 Administration

Notice: Information regarding "CM-545" is not available in the public domain or scientific literature based on the provided name. Therefore, the following application notes and protocols are presented as a generalized framework. Researchers and scientists must adapt these protocols based on the specific physicochemical properties, mechanism of action, and preclinical data of this compound. All experimental work should be conducted under the appropriate institutional guidelines and regulations.

Introduction

This document provides a comprehensive overview of the hypothetical experimental protocols for the administration of this compound, a novel therapeutic agent. The protocols outlined below are intended for use by researchers, scientists, and drug development professionals in preclinical settings. These guidelines cover both in vitro and in vivo administration and are designed to ensure consistency and reproducibility of experimental results.

Quantitative Data Summary

As no specific data for this compound is available, a template table is provided below to structure and summarize key quantitative data that should be generated during initial characterization studies.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value | Units | Conditions/Assay |

| Molecular Weight | g/mol | ||

| Solubility (Aqueous) | mg/mL | pH 7.4, Room Temperature | |

| Solubility (DMSO) | mg/mL | Room Temperature | |

| LogP | |||

| In vitro half-life | min | Human Liver Microsomes | |

| Plasma Protein Binding | % | Human Plasma | |

| Bioavailability (Oral) | % | Animal Model (e.g., Mouse) | |

| Cmax (IV) | ng/mL | Animal Model (e.g., Mouse) | |

| Tmax (IV) | h | Animal Model (e.g., Mouse) | |

| Cmax (Oral) | ng/mL | Animal Model (e.g., Mouse) | |

| Tmax (Oral) | h | Animal Model (e.g., Mouse) |

Experimental Protocols

In Vitro Administration Protocol: Cell-Based Assays

This protocol describes the preparation and administration of this compound to cultured cells to assess its biological activity.

Materials:

-

This compound compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS), sterile

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Cultured cells of interest

-

Multi-well cell culture plates (e.g., 96-well, 24-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

-

The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups (including vehicle control) and should typically not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

Allow the cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.

-

-

This compound Administration:

-

After 24 hours, carefully remove the old medium from the wells.

-

Add the freshly prepared working solutions of this compound (and vehicle control) to the respective wells.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

-

-

Downstream Analysis:

-

Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting, qPCR, or flow cytometry.

-

In Vivo Administration Protocol: Murine Model

This protocol provides a general guideline for the administration of this compound to mice. The route of administration and dosage will depend on the specific experimental goals and the pharmacokinetic profile of the compound.

Materials:

-

This compound compound

-

Vehicle solution (e.g., saline, PBS, corn oil)

-

Appropriate animal model (e.g., C57BL/6 mice, BALB/c nude mice)

-

Syringes and needles of appropriate size

-

Animal balance

-

Personal Protective Equipment (PPE)

Procedure:

-

Formulation Preparation:

-

Based on the solubility and stability of this compound, prepare a formulation suitable for the chosen route of administration.

-

For intravenous (IV) injection, this compound should be dissolved in a sterile, biocompatible vehicle such as saline or PBS. The solution should be filtered through a 0.22 µm filter to ensure sterility.

-

For oral gavage (PO), this compound can be suspended or dissolved in a vehicle like corn oil or a solution containing a solubilizing agent (e.g., Tween 80).

-

For intraperitoneal (IP) injection, a sterile solution in PBS or saline is typically used.

-

The concentration of the formulation should be calculated to deliver the desired dose in a manageable volume (e.g., 100 µL for mice).

-

-

Animal Handling and Dosing:

-

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

Weigh each animal to determine the exact volume of the formulation to be administered.

-

Administer this compound via the chosen route:

-

IV: Tail vein injection.

-

PO: Oral gavage using a proper gavage needle.

-

IP: Intraperitoneal injection into the lower abdominal quadrant.

-

-

A vehicle control group receiving the formulation without this compound must be included.

-

-

Monitoring:

-

Monitor the animals regularly for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.

-

The frequency of monitoring should be increased in the hours immediately following administration.

-

-

Sample Collection and Analysis:

-

At predetermined time points, collect blood samples (e.g., via retro-orbital or cardiac puncture) for pharmacokinetic analysis.

-

At the end of the study, euthanize the animals and collect tissues of interest for pharmacodynamic or toxicological analysis.

-

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by this compound and a general experimental workflow.

Caption: Hypothetical signaling pathway activated by this compound.

Application Notes and Protocols for CM-545 (Sifalimumab)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-545, also known as MEDI-545 or sifalimumab, is a fully human, immunoglobulin G1 kappa (IgG1κ) monoclonal antibody. It is an investigational agent that targets and neutralizes the majority of interferon-alpha (IFN-α) subtypes. Elevated levels of IFN-α are implicated in the pathogenesis of several autoimmune diseases, including systemic lupus erythematosus (SLE), dermatomyositis, and polymyositis. By binding to multiple IFN-α subtypes, sifalimumab prevents their interaction with the type I IFN receptor (IFNAR), thereby inhibiting the downstream signaling cascade, primarily the JAK/STAT pathway. This mechanism of action helps to suppress the abnormal immune activity associated with these conditions.

These application notes provide a summary of dosages and concentrations of sifalimumab used in key preclinical and clinical experiments. The included protocols and diagrams are intended to guide researchers in designing their own studies.

Data Presentation

In Vitro Experimental Data

| Parameter | Cell Lines | Concentration Range | Incubation Time | Assay Type | Reference |

| EC₅₀ | - | 1.843 ng/mL | - | IFN-α1 Binding Assay | [1] |

| Functional Activity | U-87 MG and AGS lymphocytes | 3-36 µ g/well | 72 hours | Lymphocyte Cytotoxicity Assay | [1] |

In Vivo Preclinical Data

| Animal Model | Dosing Regimen | Route of Administration | Experiment Type | Outcome | Reference |

| Wild-type male BALB/c mice | 30 mg/kg and 3 µg/g | Subcutaneous injection | CpG-induced lymphocyte infiltration | Attenuated lymphocyte infiltration and CD45 increase | [1] |

In Vivo Clinical Data (Human Trials)

| Study Phase | Condition | Dosing Regimen | Route of Administration | Key Findings | Reference |

| Phase I | Systemic Lupus Erythematosus (SLE) | Single dose escalation: 0.3-30 mg/kg | Intravenous | Evaluated safety and tolerability | [2] |

| Phase I | Systemic Lupus Erythematosus (SLE) | Multiple doses: 0.3, 1.0, 3.0, or 10.0 mg/kg every 2 weeks for 26 weeks | Intravenous | Assessed safety, tolerability, pharmacokinetics, and pharmacodynamics | [3][4] |

| Phase IIb | Systemic Lupus Erythematosus (SLE) | Monthly doses: 200 mg, 600 mg, or 1200 mg | Intravenous | Evaluated efficacy and safety | [5][6] |

Mechanism of Action

Sifalimumab functions by neutralizing most subtypes of interferon-alpha (IFN-α). This prevents IFN-α from binding to its cell surface receptor, the type I interferon receptor (IFNAR), which is composed of IFNAR1 and IFNAR2 chains.[7] The binding of IFN-α to IFNAR typically initiates a signaling cascade through the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[7] Specifically, this involves the activation of Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2).[7] By blocking the initial ligand-receptor interaction, sifalimumab effectively inhibits the activation of this downstream signaling pathway, which plays a crucial role in the inflammatory and autoimmune responses characteristic of diseases like SLE.[7]

Caption: Sifalimumab neutralizes IFN-α, inhibiting the JAK/STAT pathway.

Experimental Protocols

In Vitro: Lymphocyte Cytotoxicity Assay

Objective: To assess the ability of sifalimumab to attenuate IFN-α-induced lymphocyte cytotoxicity.

Materials:

-

Sifalimumab (this compound)

-

U-87 MG cells (target cells)

-

AGS lymphocytes (effector cells)

-

Recombinant human IFN-α

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Cytotoxicity detection kit (e.g., LDH assay)

Procedure:

-

Seed U-87 MG cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

On the following day, prepare different concentrations of sifalimumab (e.g., ranging from 0.1 to 50 µg/mL).

-

Pre-incubate AGS lymphocytes with the various concentrations of sifalimumab for 1 hour.

-

Add a final concentration of IFN-α to the lymphocyte-sifalimumab mixture to stimulate cytotoxic activity.

-

Remove the culture medium from the U-87 MG cells and add the pre-incubated lymphocyte mixture.

-

Co-culture the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

At the end of the incubation period, measure cytotoxicity using a standard method such as an LDH release assay, following the manufacturer's instructions.

-

Include appropriate controls: target cells alone, effector cells alone, and target cells with effector cells and IFN-α but without sifalimumab.

Caption: Workflow for the in vitro lymphocyte cytotoxicity assay.

In Vivo: Murine Model of CpG-Induced Inflammation

Objective: To evaluate the in vivo efficacy of sifalimumab in a mouse model of inflammation.

Materials:

-

Sifalimumab (this compound)

-

CpG oligodeoxynucleotides

-

Wild-type BALB/c mice

-

Sterile PBS

-

Syringes and needles for subcutaneous injection

-

Tissue collection and processing reagents (for histology and flow cytometry)

Procedure:

-

Acclimatize male BALB/c mice for at least one week before the experiment.

-

Divide the mice into experimental groups (e.g., vehicle control, CpG + vehicle, CpG + sifalimumab low dose, CpG + sifalimumab high dose).

-